2-Pyrazoline

Descripción general

Descripción

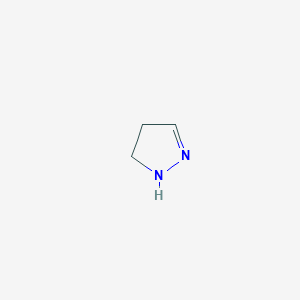

2-Pyrazoline is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. It is an isomer of pyrazoline, which exists in three forms: 1-pyrazoline, this compound, and 3-pyrazoline. The molecular formula of this compound is C3H6N2. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

2-Pyrazoline can be synthesized through several methods, including:

Reaction of Hydrazines with α,β-Unsaturated Enones: This is one of the most common methods.

One-Pot Condensation: This method involves the condensation of a hydrazine, an aldehyde, and a ketone in a single reaction vessel.

Transition-Metal Catalyzed Reactions: Recent methods include the use of transition metals such as copper, zinc, and palladium to catalyze the formation of 2-pyrazolines.

Photochemical Methods: These involve the cycloaddition of a diazo compound with an electron-deficient alkene under mild conditions.

Análisis De Reacciones Químicas

Cycloaddition Reactions

2-Pyrazolines participate in [3+2] cycloaddition reactions due to their inherent 1,3-dipolar character. These reactions are pivotal for synthesizing fused heterocycles:

-

Diazoalkane Cycloaddition : Unstabilized diazo compounds react with alkenes or alkynes to form substituted pyrazolines. A continuous-flow method achieved 91% yield for 1,3,5-triphenyl-2-pyrazoline using optimized MnO₂ catalysis .

-

Electrocyclization : Protonated α,β-unsaturated hydrazones undergo 6π-electrocyclization to form chiral 2-pyrazolines. Enantioselective synthesis using chiral Brønsted acids (e.g., 3b catalyst) delivered 90% ee and 91% yield .

| Catalyst | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| 3b | 24 | 91 | 90 |

| 3f | 96 | 94 | 84 |

Electrophilic Substitution

The N1 and N2 nitrogen atoms act as nucleophilic sites for electrophilic attacks:

-

Sulfonylation : 3,5-Disubstituted-2-pyrazolines react with 4-chlorobenzenesulfonyl chloride to form 1,3,5-trisubstituted derivatives. Yields ranged from 75–93% under microwave irradiation .

-

Acylation : 1-Acyl-5-hydroxy-4,5-dihydropyrazoles form via reaction with acylhydrazines in toluene at 80°C .

Oxidation and Reduction

The saturated C4–C5 bond undergoes redox transformations:

-

Oxidation : MnO₂ or DDQ oxidizes 2-pyrazolines to pyrazoles. For example, 1,3-diphenyl-2-pyrazoline converts to 1,3-diphenylpyrazole in 85% yield .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding pyrazolidines .

Ring-Opening and Rearrangements

-

Acid-Catalyzed Rearrangement : Under HCl, 2-pyrazolines rearrange to form 1,2-diazepines via aza-Cope rearrangement .

-

Thermal Decomposition : Heating 2-pyrazolines above 150°C induces ring-opening to form hydrazones and alkenes .

Functionalization at Carbon Centers

-

C3 Substitution : Radical-based functionalization using Cu(II) catalysts introduces aryl or alkyl groups at C5. For example, β,γ-unsaturated hydrazones reacted with diaryliodonium salts to form C5-arylated pyrazolines in 93% yield .

-

C5 Amination : Copper-catalyzed diamination with amines produced aminomethyl-functionalized derivatives (e.g., PFC-9 ) with IC₅₀ = 1.70 μM against HepG2 cells .

Tautomerism and Prototropy

2-Pyrazolines exhibit dynamic prototropic equilibria:

-

NH Tautomerism : Interconversion between 1-H and 2-H tautomers is pH-dependent. IR studies confirmed NH stretching vibrations at 3250–3350 cm⁻¹ .

-

Ring-Chain Tautomerism : In basic media, ring-opening to hydrazones occurs reversibly .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Therapeutic Applications

2-Pyrazoline derivatives have demonstrated a wide range of biological activities, making them valuable in pharmaceutical research. The following sections outline their key therapeutic applications.

Anticancer Activity

Recent studies have shown that this compound derivatives exhibit promising anticancer properties. For instance, compounds such as 4-substituted 1H-pyrazolines have been synthesized and tested against various cancer cell lines, including leukemia, melanoma, and breast cancer. Notably, certain derivatives displayed significant cytotoxic activity, with specific compounds showing selectivity towards colon cancer cells (HT-29) .

Table 1: Summary of Anticancer Activity of this compound Derivatives

Neuropharmacological Effects

The neuropharmacological applications of 2-pyrazolines are also noteworthy. Some derivatives have been identified as potential inhibitors of monoamine oxidase (MAO), which is crucial for managing depression and anxiety disorders. The most active derivatives were found to interact with specific amino acid residues at the MAO-A binding site, indicating their potential as antidepressants .

Table 2: Neuropharmacological Properties of this compound Derivatives

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| Hydroxyphenyl | Antidepressant | MAO-A inhibition | |

| Anthracen-9-yl | Anxiolytic | MAO-A inhibition |

Pharmacological Properties

The pharmacological profile of this compound derivatives includes a variety of effects:

- Antimicrobial Activity : Exhibits antibacterial, antifungal, and antiamoebic properties.

- Anti-inflammatory Effects : Demonstrates significant anti-inflammatory activity.

- Analgesic Properties : Provides pain relief in various models.

- Antidiabetic Effects : Shows potential in managing diabetes through multiple mechanisms .

Synthesis and Evaluation of New Derivatives

A study focused on synthesizing new pyrazoline derivatives revealed their efficacy against drug-resistant strains of bacteria and fungi. The synthesized compounds were evaluated for their antimicrobial activity using standard susceptibility testing methods .

Clinical Trials and Future Directions

Some this compound derivatives are currently in clinical trials, exploring their efficacy in treating chronic pain and mood disorders. Ongoing research aims to optimize these compounds for better bioavailability and reduced side effects .

Mecanismo De Acción

The mechanism of action of 2-Pyrazoline involves its interaction with various molecular targets and pathways:

Charge Transfer Mechanism: A key theme is the competition between the N1 → N2 → C3 conjugate charge transfer and the N1 → C5 non-conjugate charge transfer.

Biological Targets: In biological systems, this compound derivatives can inhibit enzymes such as tyrosine kinases and cyclooxygenases, leading to their therapeutic effects.

Comparación Con Compuestos Similares

2-Pyrazoline can be compared with other similar heterocyclic compounds:

Isoxazole: Isoxazole also has a five-membered ring but contains an oxygen atom instead of one of the nitrogen atoms.

Thiazole: Thiazole contains a sulfur atom in the ring, making it distinct from this compound.

This compound stands out due to its unique electronic properties and versatile applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2-Pyrazoline is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological effects, synthesis, and case studies highlighting its therapeutic potential.

Overview of this compound

This compound derivatives are synthesized through various methods, often involving the reaction of hydrazines with appropriate coupling partners. These compounds exhibit a range of biological activities, making them valuable in the development of new therapeutic agents.

Pharmacological Activities

This compound and its derivatives demonstrate a variety of pharmacological effects:

- Antimicrobial Activity : 2-Pyrazolines have shown effectiveness against various pathogens, including bacteria, fungi, and protozoa. For instance, certain derivatives have been reported to possess significant antibacterial and antifungal properties .

- Anticancer Properties : Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds have been evaluated for their cytotoxicity against different cancer cell lines, including leukemia and breast cancer. One study found that specific derivatives exhibited selective cytotoxicity towards colon cancer cell lines, with log GI50 values indicating potent activity .

- Neuropharmacological Effects : Some this compound derivatives have been identified as potential inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in mood regulation. These compounds demonstrated antidepressant and anxiolytic properties in animal models .

- Anti-inflammatory and Analgesic Effects : The anti-inflammatory activity of 2-pyrazolines has been documented, with some derivatives showing promise as analgesics. Their mechanisms often involve the inhibition of nitric oxide synthase (NOS) pathways .

- Diabetes Management : Certain this compound derivatives have been evaluated for their ability to inhibit urease and α-glucosidase enzymes, which are crucial for glucose metabolism. This suggests a potential role in managing diabetes by lowering postprandial blood glucose levels .

Structure-Activity Relationship (SAR)

The biological activity of 2-pyrazolines is heavily influenced by their structural modifications. Substituents at various positions on the pyrazoline ring can enhance or diminish their pharmacological effects. For example:

- Antidepressant Activity : Substituents such as methoxy and chloro groups at specific positions have been associated with increased antidepressant efficacy .

- Cytotoxic Activity : The presence of different aryl groups has been linked to varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of SAR studies in drug development .

Case Study 1: Anticancer Activity

A study synthesized a series of 4-substituted 1H-pyrazolines and evaluated their anticancer activity against several human cancer cell lines. Among these, a compound demonstrated significant selective toxicity towards HT-29 colon cancer cells with a log GI50 value of -6.37 .

Case Study 2: Neuropharmacological Effects

Research into novel trisubstituted 2-pyrazolines revealed that certain derivatives could effectively inhibit MAO-A activity, leading to reduced immobility times in forced swim tests—indicative of antidepressant effects .

Data Tables

| Biological Activity | Example Compounds | IC50 Values |

|---|---|---|

| Antibacterial | Various this compound derivatives | Range: μM |

| Antifungal | Specific derivatives | Range: μM |

| Cytotoxicity | Compounds against HT-29 | Log GI50 = -6.37 |

| MAO-A Inhibition | Selected trisubstituted derivatives | Not specified |

| Urease Inhibition | Compounds 2b, 2g | IC50 = 9.13 μM |

Propiedades

IUPAC Name |

4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGBIXXDQFWVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870460 | |

| Record name | 4,5-Dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-98-8, 36118-45-3 | |

| Record name | 2-Pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Pyrazolines are five-membered nitrogen-containing heterocyclic compounds characterized by a pyrazole ring with a double bond between the nitrogen at position 1 and the adjacent carbon at position 2. [] The general structure allows for various substitutions at the 1, 3, and 5 positions, leading to a diverse range of derivatives with unique properties. [, , , ]

A: Several spectroscopic techniques are commonly employed to elucidate the structure of 2-pyrazoline derivatives. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides detailed information about the arrangement of hydrogen and carbon atoms, respectively. [, , , ] Mass spectrometry (MS) helps determine the molecular weight and fragmentation patterns of the molecule, aiding in structural elucidation. [, , ] Additionally, UV-Vis spectroscopy can provide insights into the electronic structure and absorption properties of these compounds. [, ]

A: One of the most widely used methods for synthesizing 2-pyrazolines involves reacting α,β-unsaturated aldehydes or ketones with hydrazine or substituted hydrazines. [, , ] This reaction, often carried out under reflux conditions in the presence of an acid catalyst like acetic acid, leads to the formation of the pyrazoline ring through a cyclization reaction. [, ] Other synthetic approaches include reactions of dibenzylideneacetones or E,E-cinnamylideneacetophenones with hydrazines [] and the utilization of Vilsmeier complexes of cyclic hydrazides with inorganic halides. []

A: The fluorescence properties of 2-pyrazolines are highly dependent on their substitution patterns. Studies have shown that 1,3-diphenyl-2-pyrazolines exhibit strong fluorescence, particularly when bulky substituents like methyl or methoxy groups are present in the ortho, ortho' positions of the phenyl rings attached to the 1 and 3 positions of the pyrazoline ring. [, , ] These bulky groups lead to steric hindrance, restricting the molecule's conformational freedom and enhancing fluorescence by reducing non-radiative decay pathways. [, ] Introducing electron-donating or electron-withdrawing groups at the 4 and 4' positions of the phenyl rings in 1,3-diphenyl-2-pyrazolines can also significantly impact their fluorescence properties by altering the electronic distribution within the molecule. []

A: The diverse biological activities exhibited by 2-pyrazolines are attributed to the variations in their structures, especially the substituents at the 1, 3, and 5 positions of the pyrazoline ring. [, , , , , , , , , , , , ] For instance, certain 1-Thiazolyl-2-Pyrazoline derivatives demonstrated significant antioxidant and anti-inflammatory activities. [] Studies have also reported that introducing a spiro-indenoquinoxaline ring at the C3 position of a this compound derivative resulted in cytotoxic activity against the K562 leukemia cancer cell line. []

A: 2-pyrazolines have shown promise as potential antimicrobial agents, with several derivatives exhibiting activity against various bacterial and fungal strains. [, , , , , , , , ] For instance, some furan-derived chalcones and their corresponding ∆this compound derivatives displayed inhibitory activity against both Gram-positive and Gram-negative bacterial species, as well as against Candida albicans. [] These findings suggest that this compound derivatives could serve as lead compounds for developing novel antimicrobial agents.

A: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of this compound derivatives. Molecular docking studies help visualize and predict the interactions of these compounds with various biological targets, such as enzymes or receptors. [, ] These simulations provide valuable insights into the potential binding modes and affinities of 2-pyrazolines with their targets, offering a deeper understanding of their mechanisms of action. [, ] Quantitative structure-activity relationship (QSAR) studies are also used to correlate the biological activities of a series of 2-pyrazolines with their structural features, providing valuable information for designing new derivatives with improved potency and selectivity. []

A: Currently, limited information is available on the environmental impact and degradation of 2-pyrazolines. Considering their potential applications as pharmaceuticals and other industrial products, it is crucial to investigate their ecotoxicological effects and develop strategies to mitigate any negative environmental impact. [] This includes studying their biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial ecosystems. [, ]

ANone: Future research in this compound chemistry is expected to focus on:

- Developing more efficient and environmentally friendly synthetic methodologies: This includes exploring green chemistry approaches and utilizing novel catalysts to improve reaction yields and minimize waste generation. [, ]

- Expanding the scope of biological activities: Further investigation of the diverse pharmacological properties of 2-pyrazolines, including their anticancer, antimicrobial, anti-inflammatory, and antioxidant potential, is crucial. [, , , , , , , , , , , ]

- Optimizing drug delivery and targeting strategies: Developing novel drug delivery systems that can effectively deliver this compound derivatives to specific targets or tissues could enhance their therapeutic efficacy and reduce potential side effects. []

- Understanding resistance mechanisms: Investigating the potential for resistance development to 2-pyrazolines as antimicrobial or anticancer agents and exploring strategies to circumvent such resistance is crucial for their long-term success as therapeutic options. []

- Assessing long-term safety and toxicity: Conducting comprehensive toxicological studies to evaluate the safety profile of promising this compound derivatives, including their potential for long-term adverse effects, is essential for their safe clinical translation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.